molecular formula C10H12FNO2 B2992525 Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate CAS No. 1393566-89-6

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate

Cat. No.: B2992525
CAS No.: 1393566-89-6
M. Wt: 197.209
InChI Key: CSGBQCQAVBVDDV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS: 1393566-89-6) is a heterocyclic building block with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is commercially available at purities of 96–97% and is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a pyridine ring substituted with fluorine and methyl groups at the 5- and 6-positions, respectively, and an ethyl acetate side chain at the 2-position. Its structural uniqueness lies in the electronic effects imparted by fluorine, which enhances metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBQCQAVBVDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate typically involves the esterification of 2-(5-fluoro-6-methyl-2-pyridyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate with structurally analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound C10H12FNO2 5-F, 6-CH3, pyridine, ethyl ester 197.21 Fluorine enhances electronegativity
Ethyl 2-(6-methylpyridin-2-yl)acetate C10H13NO2 6-CH3, pyridine, ethyl ester 179.22 Lacks fluorine; reduced metabolic stability
Ethyl 2-(5-iodopyridin-2-yl)acetate C9H10INO2 5-I, pyridine, ethyl ester 291.09 Iodine adds bulk and polarizability
Ethyl 2-(5-ethyl-2-nitroimidazol-1-yl)acetate C9H12N4O4 Nitroimidazole, ethyl ester 227.22 Nitro group increases reactivity
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C14H15BrO4S 5-Br, benzofuran, sulfinyl, ethyl ester 367.24 Sulfinyl group influences crystal packing

Key Observations :

  • Fluorine vs. Halogens : Replacing fluorine with iodine (e.g., in ethyl 2-(5-iodopyridin-2-yl)acetate) increases molecular weight and polarizability but may reduce bioavailability due to steric bulk .
  • Pyridine vs. Other Heterocycles : Imidazole () and benzofuran () derivatives exhibit distinct electronic properties. Pyridine-based compounds are more electron-deficient than benzofuran, affecting their reactivity in cross-coupling reactions .
  • Substituent Position : The 5-fluoro-6-methyl arrangement in the target compound optimizes steric and electronic effects, unlike 4-fluoro-2,6-dimethoxyphenyl derivatives (), where methoxy groups dominate electronic behavior .

Physicochemical Properties

  • Solubility : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid analogs (e.g., 2-(5-fluoropyridin-2-yl)acetic acid) .
  • Crystallinity : Unlike benzofuran derivatives stabilized by π-π interactions (center-to-center distance = 3.814 Å) , pyridine-based compounds may rely on weaker C-H···O hydrogen bonds due to fluorine’s electronegativity.

Biological Activity

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C10H12FNO2) features a pyridine ring substituted with a fluorine atom and a methyl group, along with an ethyl ester functional group. Its unique structure is believed to contribute to its diverse biological activities.

The compound's biological effects are thought to stem from its interaction with various biochemical pathways. While specific mechanisms are still being elucidated, preliminary studies suggest that it may influence cellular signaling and metabolic processes through the following modes:

  • Antimicrobial Activity : this compound has been investigated for its ability to inhibit the growth of various pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, which is critical in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized compounds demonstrated that several derivatives showed promising activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organisms
This compound4.0Staphylococcus aureus
8.0Escherichia coli
16.0Candida albicans

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to antimicrobial properties, the compound has been explored for its anti-inflammatory potential. Studies have shown that it can reduce pro-inflammatory cytokine levels in vitro, indicating a possible mechanism for mitigating inflammation.

Case Study: In Vitro Anti-inflammatory Effects

A recent study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated:

  • Reduction in TNF-alpha Levels : The compound significantly decreased TNF-alpha production compared to untreated controls.
  • Inhibition of NF-kB Activation : It was observed to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic applicability. Preliminary data suggest:

  • Absorption : The compound displays moderate bioavailability, which can be influenced by its chemical structure.
  • Metabolism : It undergoes hepatic metabolism, forming several metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling reactions or esterification of the parent acid. For example, a modified Ito procedure (used for analogous pyrrolizine derivatives) employs ethyl oxalyl monochloride under anhydrous conditions with a pyridine base catalyst. Key steps include:
  • Reacting 5-fluoro-6-methyl-2-pyridine acetic acid with ethyl chloroacetate.
  • Optimizing reaction temperature (60–80°C) and solvent (e.g., dichloromethane or THF).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
Technique Purpose Key Parameters
1H/13C/19F NMR Confirm molecular structure and substituent positionsChemical shifts for fluoro (δ ~ -110 ppm) and methyl groups (δ ~ 2.5 ppm)
HPLC Assess purity (>98%)Reverse-phase C18 column, acetonitrile/water mobile phase
GC-MS Identify volatile impuritiesElectron ionization (EI) mode, m/z peaks for molecular ion (e.g., 223)
X-ray Crystallography Resolve stereochemistryUnit cell parameters and diffraction data

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

  • Methodological Answer : Contradictions in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) can arise from solvent polarity and hydrogen-bonding effects. Strategies include:
  • Conducting kinetic studies in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents.
  • Using computational modeling (DFT) to compare transition-state energies.
  • Monitoring intermediates via in situ IR or NMR spectroscopy .

Q. What methodologies are employed to study the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with NADPH to identify Phase I metabolites (e.g., hydroxylation at the pyridine ring).
  • LC-MS/MS : Detect and quantify metabolites using MRM (multiple reaction monitoring) modes.
  • CYP450 Inhibition Studies : Evaluate enzyme-specific metabolism using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What strategies should be considered when encountering discrepancies in the spectroscopic data of this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or MS fragmentation) may stem from tautomerism, conformational flexibility, or isotopic effects. Solutions include:
  • Variable-temperature NMR to detect dynamic equilibria.
  • Isotopic labeling (e.g., deuterated solvents) to clarify exchangeable protons.
  • Cross-validation with X-ray crystallography or computational simulations .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

  • Methodological Answer : Conflicting bioactivity data (e.g., antifeedant vs. inert properties) may arise from assay conditions or impurities. Mitigation steps:
  • Replicate assays under standardized conditions (e.g., pH, temperature).
  • Perform dose-response curves to confirm EC50/IC50 values.
  • Use high-purity samples (>99%) verified by orthogonal techniques (HPLC + NMR) .

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